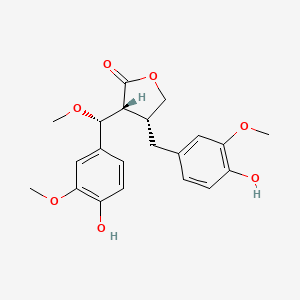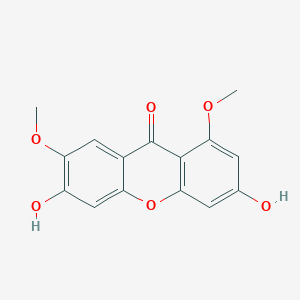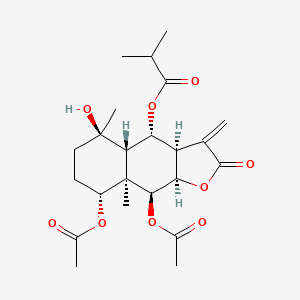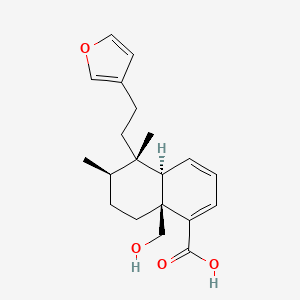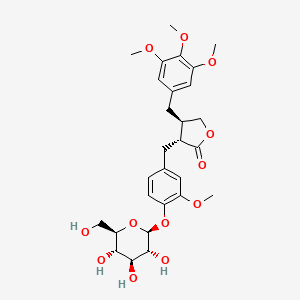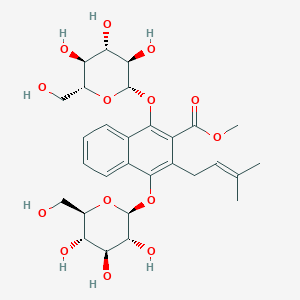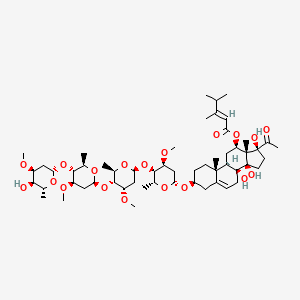
Otophylloside B 4'''-O-beta-D-cymaropyranoside
Vue d'ensemble
Description
Otophylloside B 4’‘’-O-β-D-cymaropyranoside is a steroid compound isolated from the leaves of Cryptolepis buchanani .
Synthesis Analysis
The synthesis of Otophylloside B 4’‘’-O-β-D-cymaropyranoside has been studied in the context of its isolation from natural sources. It has been isolated from the roots of Cynanchum otophyllum, a plant traditionally used for treating various ailments .Molecular Structure Analysis
The molecular structure of Otophylloside B 4’‘’-O-β-D-cymaropyranoside has been identified through spectroscopic analysis, chemical methods, and comparison with reported spectroscopic data .Applications De Recherche Scientifique
Neurotrophic Activity and Cytotoxicity
Otophylloside B has been studied for its neurotrophic activities in a rat neuronal PC12 cell model. It shows differential effects on neurite-bearing cells, indicating potential in promoting neural growth or recovery. Additionally, certain C21 steroidal glycosides from Cynanchum otophyllum, which includes otophylloside B, exhibit selective cytotoxicity against human colon cancer cells, highlighting a potential application in cancer treatment (Dong et al., 2020).
Antiepileptic Potential
Otophylloside B has demonstrated marked antiepileptic activities. Studies involving pentylenetetrazole (PTZ)-induced zebrafish larval locomotor assays show that otophylloside B significantly suppresses PTZ-induced seizure behaviors in larval zebrafish at certain doses, indicating its potential as an antiepileptic agent (Li et al., 2015).
Alzheimer's Disease Therapy
In the context of Alzheimer's Disease (AD), otophylloside B has shown promising results. It is known to protect against Aβ toxicity in Caenorhabditis elegans models of AD. The compound extends lifespan, increases heat stress-resistance, delays body paralysis, and enhances chemotaxis response, indicating its potential in mitigating the effects of AD. The mechanism involves a decrease in Aβ deposition by reducing the expression of Aβ at the mRNA level and increasing the activity of heat shock transcription factor by upregulating the expression of related genes (Yang et al., 2017).
Lifespan Promotion
Otophylloside B has been linked to lifespan promotion effects in Caenorhabditis elegans, a popular model for aging research. It modestly extends the lifespan of C. elegans, delays age-related decline in body movement, and improves stress resistance. The molecular mechanism behind this effect involves the activation of the FOXO transcription factor DAF-16. This suggests a role for otophylloside B in potentially slowing down aging and associated diseases (Yang et al., 2015).
Orientations Futures
The future directions for research on Otophylloside B 4’‘’-O-β-D-cymaropyranoside could involve further exploration of its neurotrophic activities and its potential use in treating colon cancer . Further studies could also focus on understanding its mechanism of action and its physical and chemical properties.
Propriétés
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H90O19/c1-28(2)29(3)21-43(58)72-42-27-41-52(9)17-16-36(22-35(52)15-18-55(41,61)56(62)20-19-54(60,34(8)57)53(42,56)10)71-44-24-38(64-12)49(31(5)68-44)74-46-26-40(66-14)51(33(7)70-46)75-47-25-39(65-13)50(32(6)69-47)73-45-23-37(63-11)48(59)30(4)67-45/h15,21,28,30-33,36-42,44-51,59-62H,16-20,22-27H2,1-14H3/b29-21+/t30-,31-,32-,33-,36+,37+,38+,39-,40+,41-,42-,44+,45+,46+,47+,48-,49-,50-,51-,52+,53-,54-,55+,56-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDOHRCAEPBFBO-REVHYHNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@H]5CC[C@@]6([C@H]7C[C@H]([C@@]8([C@@](CC[C@@]8([C@@]7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H90O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1067.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




